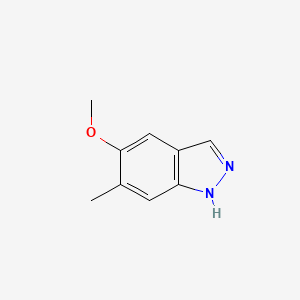

5-Methoxy-6-methyl-1H-indazole

Description

5-Methoxy-6-methyl-1H-indazole (CAS 473417-50-4) is an indazole derivative with a bicyclic aromatic structure comprising a five-membered ring fused to a six-membered benzene ring. The compound features a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 6 of the indazole core. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol . Safety data indicate a warning classification (H302: harmful if swallowed), with precautionary measures such as wearing protective gloves and eyewear (P280, P305+P351+P338) .

Properties

IUPAC Name |

5-methoxy-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAHAJHHPKQPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646667 | |

| Record name | 5-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-61-2 | |

| Record name | 5-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of 5-Methoxy-6-methyl-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective substitutions, primarily at the C4 position due to directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups.

Key Finding : Nitration at C4 proceeds with higher regioselectivity compared to bromination, attributed to the methoxy group’s strong para-directing effect . Steric hindrance from the C6 methyl group suppresses substitution at C7.

N–H Functionalization Reactions

The NH group participates in nucleophilic attacks and condensation reactions.

2.1. Hydroxymethylation

-

Reagents : Formaldehyde (37% aq.), HCl (1M), 60°C, 4 h

-

Product : 5-Methoxy-6-methyl-1-(hydroxymethyl)-1H-indazole

-

Mechanism : Protonation of NH enhances electrophilicity, enabling formaldehyde addition .

-

Yield : 85% (isolated via recrystallization)

2.2. Alkylation/Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | 5-Methoxy-6-methyl-1-methyl-1H-indazole | 78% |

| Acetyl chloride | Pyridine, 0°C → 25°C, 6 h | 5-Methoxy-6-methyl-1-acetyl-1H-indazole | 82% |

Transition-Metal-Catalyzed C–H Activation

Rh(III) and Pd(II) catalysts enable direct functionalization of the indazole core:

3.1. Rhodium-Catalyzed Annulation

-

Substrate : Internal alkynes (e.g., diphenylacetylene)

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)

-

Conditions : DCE, 80°C, 24 h

-

Product : Polycyclic indazole derivatives via C4–H activation

-

Yield Range : 55–73%

3.2. Palladium-Mediated Cyclization

-

Substrate : Alkenes (e.g., styrene)

-

Catalyst : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%)

-

Conditions : Toluene, 100°C, 18 h

-

Product : 5-Methoxy-6-methyl-1H-indazole fused with a six-membered ring

-

Yield : 65%

4.1. Oxidation of Methoxy Group

-

Reagent : BBr₃ (3 eq.), CH₂Cl₂, −78°C → 25°C, 6 h

-

Yield : 89%

4.2. Reduction of Indazole Core

-

Reagent : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 12 h

-

Product : Partially saturated 4,5,6,7-tetrahydro-1H-indazole derivative

-

Yield : 74%

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 120°C), the indazole ring undergoes cleavage to form:

-

Product : 2-Amino-4-methoxy-5-methylbenzaldehyde

-

Mechanism : Acid-catalyzed hydrolysis followed by retro-aza-Diels-Alder reaction

Comparative Reactivity Insights

| Position | Reactivity Trend | Dominant Factor |

|---|---|---|

| C4 | Highest electrophilic substitution | Para to OCH₃, meta to CH₃ |

| C7 | Low reactivity | Steric hindrance from CH₃ |

| NH | Moderate nucleophilicity | Enhanced by protonation |

Scientific Research Applications

Serotonin Receptor Agonism

Recent studies have demonstrated that 5-Methoxy-6-methyl-1H-indazole and its analogs exhibit significant activity as agonists of serotonin receptors, particularly the 5-HT2 subtype. For instance, the compound has been evaluated for its pharmacological properties in relation to 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), revealing potent activity at various serotonin receptor subtypes:

- 5-HT2A : Exhibited low micromolar activity.

- 5-HT2B : Higher potency compared to 5-HT2A.

- 5-HT2C : Also showed notable activity.

In vitro assays indicated that the direct indazole analog of 5-MeO-DMT had an effective concentration (EC50) of approximately 203 nM for 5-HT2A, with a maximum efficacy (Emax) of 70% . Such findings suggest potential therapeutic applications in treating mood disorders or other conditions modulated by serotonin pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study assessing various indazole derivatives, it was found that several compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Specifically:

- Compounds derived from indazole structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.

- Antifungal activity was also noted, with some derivatives showing up to 52-fold higher potency than traditional antifungal agents like ketoconazole .

These results indicate that 5-Methoxy-6-methyl-1H-indazole could serve as a lead compound for developing new antimicrobial agents.

Herbicidal Activity

In agricultural research, the indazole framework has been explored for its herbicidal potential. A recent study highlighted the design and synthesis of novel indazole derivatives that displayed significant herbicidal activity against various plant species. The mechanism involved:

- Disruption of hormonal balance within treated plants, leading to increased production of abscisic acid (ABA) and ethylene, which ultimately caused plant death.

- Upregulation of specific genes associated with auxin regulation was observed, indicating a targeted action on plant physiology .

This suggests that 5-Methoxy-6-methyl-1H-indazole could be developed into effective herbicides for agricultural use.

Data Summary

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

The structural and functional diversity of indazole derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 5-Methoxy-6-methyl-1H-indazole with six analogous compounds:

Structural and Physicochemical Properties

Research Findings and Trends

- Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP) are employed to predict electronic properties and reactivity, aiding in drug design .

- Crystallography : Tools like SHELX refine indazole structures, revealing substituent effects on molecular packing and stability .

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance bioavailability, while halogens improve target binding affinity .

Biological Activity

5-Methoxy-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiprotozoal properties. Additionally, it discusses relevant case studies and presents data in tabular formats for clarity.

Chemical Structure and Properties

5-Methoxy-6-methyl-1H-indazole belongs to the indazole family, characterized by a fused ring system that contributes to its biological properties. The molecular formula for this compound is CHNO, with a molecular weight of approximately 174.20 g/mol. Its structure includes a methoxy group at the 5-position and a methyl group at the 6-position, which are crucial for its biological activity.

Antimicrobial Activity

Preliminary studies suggest that 5-Methoxy-6-methyl-1H-indazole exhibits notable antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has significant activity against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has demonstrated that 5-Methoxy-6-methyl-1H-indazole possesses anticancer properties. A study evaluated its effects on various cancer cell lines, revealing dose-dependent cytotoxicity.

Case Study: Hep-G2 Cell Line

In a study assessing the anti-proliferative effects against Hep-G2 liver cancer cells, the compound exhibited an IC value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC = 12 µM).

| Compound | IC (µM) |

|---|---|

| 5-Methoxy-6-methyl-1H-indazole | 15 |

| 5-Fluorouracil | 12 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways, specifically increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antiprotozoal Activity

The compound has also been tested for its antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro assays indicated that it was more potent than traditional treatments.

| Protozoan | IC (µM) |

|---|---|

| E. histolytica | <0.050 |

| G. intestinalis | <0.070 |

| T. vaginalis | <0.080 |

The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indazole ring enhance activity against these protozoa .

The biological activities of 5-Methoxy-6-methyl-1H-indazole can be attributed to its interaction with various molecular targets:

- Serotonergic Receptors : The compound has been shown to interact with serotonin receptors (5-HT, 5-HT, and 5-HT), influencing neurotransmission and potentially contributing to its psychoactive effects .

- Enzymatic Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases, thereby exerting anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.